N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline
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Overview
Description
N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline is an organic compound that features a pyrrole ring attached to an aniline moiety with two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boron reagent . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes by binding to their active sites . This binding interferes with the enzymes’ normal function, leading to antibacterial and antitubercular effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: Similar structure with additional methyl groups on the pyrrole ring.
N,N-dimethyl-4-(2-methyl-5-(2-trifluoromethyl)phenyl-1H-pyrrol-1-yl)aniline: Contains a trifluoromethyl group on the phenyl ring.
Uniqueness
N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline |
InChI |
InChI=1S/C12H14N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h3-9,13H,1-2H3 |
InChI Key |
JRVJUKTUQMOQCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CN2 |
Origin of Product |
United States |
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